

EC1167 Hydrochloride in PSMA-Targeted Cancer Therapy: A Comparative Analysis of EC1169

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Compound of Interest

Compound Name: EC1167 hydrochloride

Cat. No.: B12413680

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This guide provides a comprehensive comparison of EC1169, a small molecule drug conjugate (SMDC) utilizing **EC1167 hydrochloride** as a linker, against other therapeutic alternatives for prostate cancer. The following sections detail the experimental data, protocols, and mechanisms of action to support an objective evaluation of its performance.

Overview of EC1167 Hydrochloride and EC1169

EC1167 hydrochloride is a critical component of the SMDC EC1169, where it functions as a stable, enzyme-cleavable linker.^{[1][2]} EC1169 is designed to target the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. The conjugate consists of three key parts: a PSMA-targeting ligand, the EC1167 linker, and the potent cytotoxic agent, tubulysin B hydrazide.^{[1][2]}

The therapeutic strategy of EC1169 involves targeted delivery of tubulysin B to PSMA-expressing cancer cells. Upon binding to PSMA, EC1169 is internalized by the cancer cell. Subsequently, the EC1167 linker is cleaved, releasing tubulysin B. The released tubulysin B then exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cell.^[2]

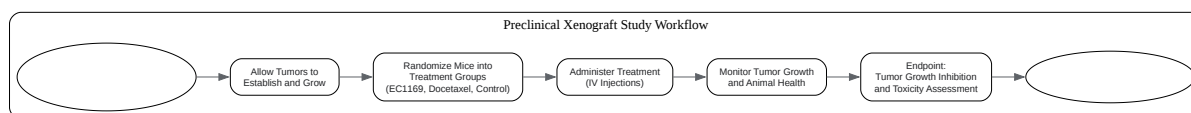
Preclinical Studies: In Vivo Efficacy and Comparison

Preclinical evaluation of EC1169 in mouse xenograft models of human prostate cancer has demonstrated significant anti-tumor activity.

Experimental Protocol: Xenograft Model Study

A typical preclinical xenograft study to evaluate the efficacy of EC1169 involves the following steps:

- **Cell Line Implantation:** Human prostate cancer cells that express PSMA (e.g., LNCaP) are implanted subcutaneously into immunodeficient mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment Administration:** Mice are randomized into treatment and control groups. EC1169 is administered intravenously at specified doses and schedules. A comparator group, for instance, treated with a standard-of-care chemotherapy like docetaxel, is often included.
- **Tumor Measurement:** Tumor volume is measured regularly using calipers.
- **Toxicity Assessment:** Animal weight and general health are monitored to assess treatment-related toxicity.
- **Endpoint Analysis:** At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity. The primary endpoint is typically tumor growth inhibition.



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Preclinical xenograft study workflow for EC1169.

Preclinical Efficacy Data

In a study involving nude mice bearing PSMA-positive LNCaP human xenografts, treatment with EC1169 resulted in complete remissions in 5 out of 7 mice and cures (tumor-free for over 90 days post-implantation) in 2 out of 7 mice. Notably, this anti-tumor activity was achieved without significant weight loss or major organ tissue degeneration. In contrast, the standard chemotherapeutic agent, docetaxel, produced only modest anti-tumor activity (2 out of 4 partial responses and 1 out of 4 cures) and was associated with severe weight loss of 18%.

Treatment Group	N	Outcome	Toxicity
EC1169	7	5 Complete Remissions, 2 Cures	No significant weight loss or organ degeneration
Docetaxel	4	2 Partial Responses, 1 Cure	18% weight loss
Control	-	Progressive Tumor Growth	-

Clinical Studies: Phase 1 Trial of EC1169 (NCT02202447)

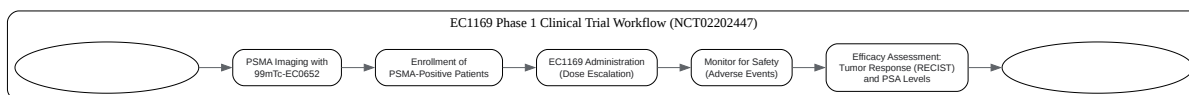
EC1169 has been evaluated in a Phase 1 clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC). The study was designed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of EC1169.

Experimental Protocol: Phase 1 Clinical Trial (NCT02202447)

The key aspects of the clinical trial protocol are summarized below:

- Patient Population: Patients with mCRPC who had progressed on standard therapies.

- Companion Diagnostic: Patients were screened for PSMA expression using the imaging agent 99mTc-EC0652.
- Dosing and Administration: EC1169 was administered intravenously. The trial evaluated different dosing schedules, with the once-weekly for two weeks in a three-week cycle being a key regimen. Dose escalation was performed to determine the maximum tolerated dose.
- Safety and Tolerability Assessment: Patients were monitored for adverse events.
- Efficacy Assessment: Anti-tumor activity was evaluated through imaging and measurement of prostate-specific antigen (PSA) levels.



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Workflow of the Phase 1 clinical trial for EC1169.

Clinical Trial Results

The Phase 1 trial established the recommended Phase 2 dose of EC1169 at 6.5 mg/m².^[3] At this dose, EC1169 was generally well-tolerated.

Patient Demographics and Baseline Characteristics (at RP2D)

Characteristic	Value
Number of Patients	20
Median Age (Range)	69 (59-82) years
Prior Treatment	7 taxane naïve, 13 taxane exposed

Safety Profile: Treatment-Related Adverse Events (at RP2D)

Most treatment-related adverse events were Grade 1 or 2.

Adverse Event	Grade 3
Thrombocytopenia	1 patient
Fatigue	1 patient
Constipation	1 patient

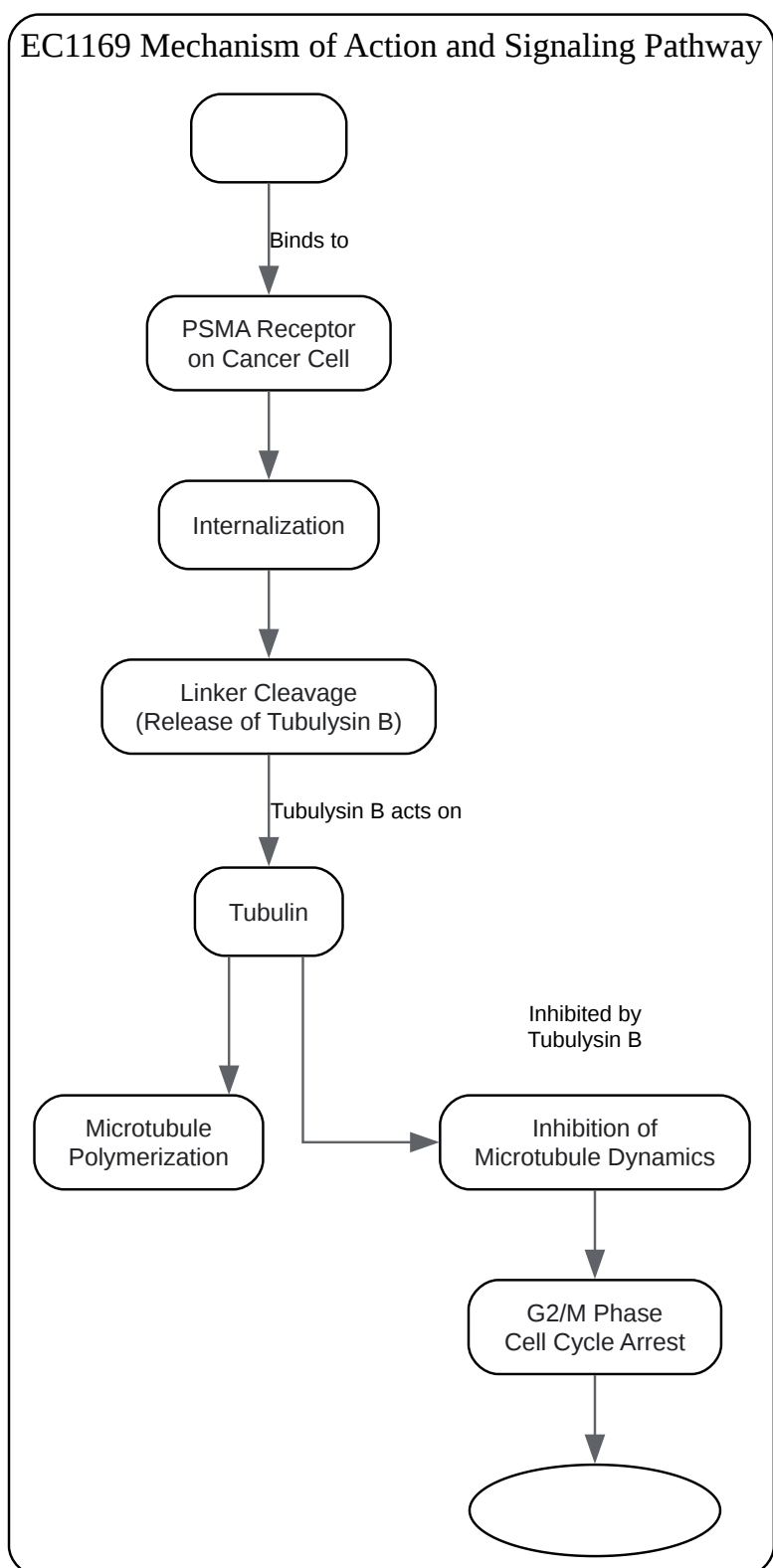
No Grade 4 treatment-related adverse events were reported.[\[3\]](#)

Efficacy

Evidence of anti-tumor activity was observed in both taxane-naïve and taxane-exposed patients. Among four taxane-exposed patients with soft tissue disease who reached their first 9-week radiographic assessment, one patient (25%) achieved an unconfirmed partial response according to RECIST criteria.[\[3\]](#)

Mechanism of Action: Signaling Pathway

EC1169's mechanism of action is centered on the disruption of microtubule dynamics by its payload, tubulysin B. This leads to mitotic catastrophe and apoptosis.



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Signaling pathway of EC1169 leading to apoptosis.

Comparison with Other PSMA-Targeted Therapies

EC1169 represents a distinct approach within the landscape of PSMA-targeted therapies.

Therapeutic Modality	Mechanism of Action	Examples	Key Characteristics
Small Molecule Drug Conjugate (SMDC)	Targeted delivery of a cytotoxic payload (e.g., tubulin inhibitor).	EC1169	Systemic administration, potent cell-killing mechanism independent of radiation.
Radioligand Therapy (RLT)	Targeted delivery of a radionuclide to induce DNA damage through radiation.	^{177}Lu -PSMA-617	Requires specialized nuclear medicine facilities; efficacy dependent on radiation sensitivity.
Antibody-Drug Conjugate (ADC)	Targeted delivery of a cytotoxic payload using a monoclonal antibody.	PSMA ADC	Larger size may affect tumor penetration compared to SMDCs.
Immunotherapy (BiTEs, CAR-T)	Engages the patient's immune system to attack PSMA-expressing cancer cells.	PSMA-targeted Bi-specific T-cell Engagers	Relies on a functional immune system; potential for immune-related adverse events.

Conclusion

EC1169, which incorporates **EC1167 hydrochloride** as a linker, has demonstrated promising preclinical efficacy and a manageable safety profile in early clinical trials for metastatic castration-resistant prostate cancer. Its mechanism of action, involving targeted delivery of a potent tubulin inhibitor, offers a distinct therapeutic strategy compared to other PSMA-targeted modalities such as radioligand therapy and immunotherapy. The preclinical data suggests a potential for superior efficacy and lower toxicity compared to standard chemotherapy like

docetaxel. Further clinical development will be crucial to fully elucidate the therapeutic potential of EC1169 in the treatment of prostate cancer.

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